molecular formula C10H13NO3S B14425881 2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-70-0

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14425881
CAS No.: 82020-70-0
M. Wt: 227.28 g/mol
InChI Key: APMYZARAQKKXAS-UHFFFAOYSA-N
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Description

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the reaction of an appropriate benzene sulfonamide derivative with but-2-en-1-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Medicine: Sulfonamide derivatives have been explored for their potential antibacterial and antifungal properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • (4-Bromophenyl)(prop-2-yn-1-yl)sulfane

Uniqueness

2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the presence of the but-2-en-1-yl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity and its ability to interact with molecular targets, making it distinct from other sulfonamide derivatives.

Properties

CAS No.

82020-70-0

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-but-2-enoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-2-3-8-14-9-6-4-5-7-10(9)15(11,12)13/h2-7H,8H2,1H3,(H2,11,12,13)

InChI Key

APMYZARAQKKXAS-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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